![molecular formula C17H26N2O2Si B14800689 2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14800689.png)
2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indazole derivatives typically involves the formation of the indazole core followed by the introduction of specific substituents. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often use catalysts such as copper or palladium to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These reactions involve the reduction of nitro or azide precursors to form the indazole ring.
One-Pot Multi-Component Reactions: These reactions combine multiple reactants in a single step to form the desired indazole derivative.
Industrial Production Methods
Industrial production methods for 2H-Indazole derivatives often involve scalable and efficient synthetic routes. These methods may include:
Catalyst-Free Reactions: Using catalyst-free conditions to minimize costs and simplify the process.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents, such as polyethylene glycol (PEG) as a green solvent in multi-component reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Indazole derivatives can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups on the indazole ring, often using reagents like hydrogen peroxide or oxygen.
Reduction: Reductive reactions can reduce nitro or azide groups to amines, using reagents such as sodium borohydride or hydrogen gas.
Substitution: Substitution reactions can introduce new substituents onto the indazole ring, often using halogenated precursors and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas, and other reducing agents.
Substitution: Halogenated precursors, nucleophiles, and appropriate catalysts (e.g., palladium or copper).
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of a methyl group on the indazole ring may yield a carboxylic acid derivative, while reduction of a nitro group may yield an amine derivative.
Applications De Recherche Scientifique
2H-Indazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Employed in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2H-Indazole derivatives depends on their specific structure and target. Generally, these compounds can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The interaction often involves binding to the active site of the target, leading to inhibition or modulation of its activity. For example, some indazole derivatives act as selective inhibitors of phosphoinositide 3-kinase δ, a key enzyme involved in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: Another member of the indazole family with a different hydrogen placement on the nitrogen atom.
Imidazoles: Heterocyclic compounds with a similar structure but containing two nitrogen atoms in a five-membered ring.
Triazoles: Compounds with three nitrogen atoms in a five-membered ring, often used in medicinal chemistry.
Uniqueness
2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]- is unique due to its specific substituents, which may confer distinct chemical properties and biological activities. The presence of the 1-methylcyclopropyl and trimethylsilyl-ethoxy groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H26N2O2Si |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
trimethyl-[2-[[5-(1-methylcyclopropyl)oxyindazol-2-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C17H26N2O2Si/c1-17(7-8-17)21-15-5-6-16-14(11-15)12-19(18-16)13-20-9-10-22(2,3)4/h5-6,11-12H,7-10,13H2,1-4H3 |
Clé InChI |
QSJCZMCHNYZKSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)OC2=CC3=CN(N=C3C=C2)COCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


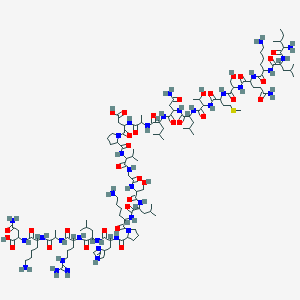
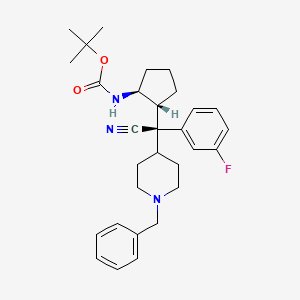
![(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14800617.png)
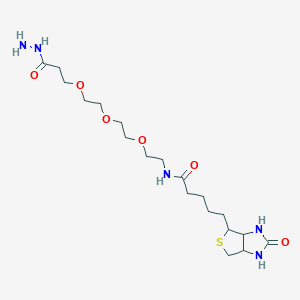
![N-(2-Acetyl-4,6-dimethylphenyl)-3-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]-2-thiophenecarboxamide (sodium)](/img/structure/B14800643.png)
![3-bromo-N-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-4-methoxybenzamide](/img/structure/B14800647.png)
![N-(2,4-dimethylphenyl)-4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14800666.png)
![(5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B14800697.png)
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B14800708.png)
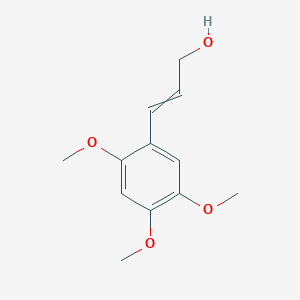
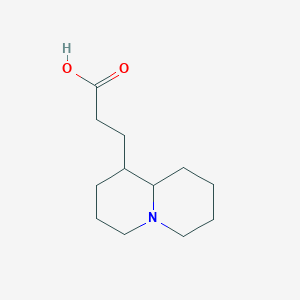
![5-[(3-Hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B14800722.png)
![3-[[(1R)-1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B14800723.png)

